



Application Notes: Isoguanosine (isoG) in In Vitro Transcription and Replication

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Compound of Interest		
Compound Name:	isoG Nucleoside-2	
Cat. No.:	B12372091	Get Quote

Introduction

Isoguanosine (isoG), an isomer of guanosine, is a non-standard nucleoside that has garnered significant interest for its role in the expansion of the genetic alphabet.[1][2][3] In conjunction with its complementary partner, isocytosine (isoC) or 5-methylisocytosine (MeisoC), it forms a stable base pair with a hydrogen bonding pattern distinct from the canonical A-T and G-C pairs. [4][5] This unique property allows for the site-specific incorporation of modified bases into DNA and RNA, opening new avenues for research in diagnostics, therapeutics, and synthetic biology.[6][7] The isoG-isoC pair can be processed by various DNA and RNA polymerases, enabling its use in in vitro transcription and replication systems.[8][9]

Principle

The foundation of utilizing isoG in molecular biology lies in its specific base pairing with isoC, which involves three hydrogen bonds, similar to the G-C pair.[10] This orthogonality to the natural base pairs allows for the creation of a six-letter genetic alphabet (A, T, G, C, isoG, isoC). During in vitro transcription or replication, a DNA template containing isoC will direct the incorporation of isoG triphosphate (isoGTP) into the newly synthesized nucleic acid strand, and vice versa. This enables the precise placement of isoG at desired positions within an RNA or DNA molecule.

A significant challenge in the use of isoG is its potential for tautomerization. The common keto form of isoG pairs correctly with isoC. However, a minor enol tautomer can form that is



complementary to thymine (T) or uracil (U), leading to misincorporation during synthesis.[4][8] [9] This can affect the fidelity of the system, a critical consideration for many applications.

Applications

The ability to site-specifically incorporate isoG into nucleic acids has several valuable applications:

- Site-Specific Labeling: isoG can be modified with functional groups such as fluorophores, biotin, or cross-linking agents.[11] This allows for the production of precisely labeled RNA or DNA molecules for use as probes in various biological assays.
- Expanded Genetic Alphabet: The use of the isoG-isoC pair expands the information storage capacity of DNA and RNA.[2][6] This has been explored in the context of in vitro selection (SELEX) to generate aptamers with enhanced binding affinities and specificities.[12]
- Mechanistic Studies: The introduction of an unnatural base pair can serve as a probe to study the mechanisms of DNA and RNA polymerases, as well as other nucleic acid-binding proteins.[4]

Data Presentation

The efficiency and fidelity of isoG incorporation are dependent on the polymerase used, the sequence context, and the reaction conditions. The following tables summarize available quantitative data on the performance of isoG and other unnatural base pairs in in vitro systems.



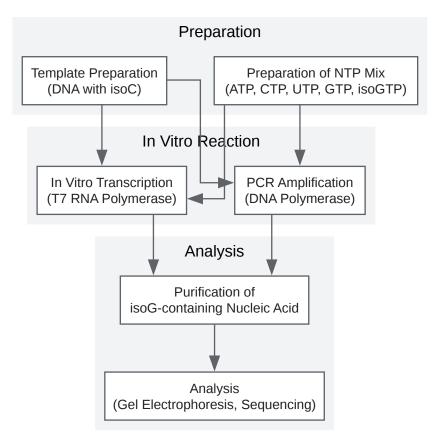
Polymerase	Unnatural Base Pair	System	Fidelity/Sel ectivity	Yield/Efficie ncy	Reference
T7 RNA Polymerase	6-AH-isoG / dMeisoC	In Vitro Transcription	Misincorporat ion of A opposite dMeisoC is negligible.	~50% of reactions with natural templates.	[11]
SuperScript IV RT	TPT3 / NaM	Reverse Transcription	97% overall fidelity.	Most efficient among tested reverse transcriptase s for this UBP.	[13]
Deep Vent DNA Polymerase (exo-)	Ds / Px	PCR	>97% retention rate. Misincorporat ion rate of ~0.005%/bp/r eplication.	~424-fold amplification after 15 cycles.	[8]
Klenow Fragment	isoG / isoC	DNA Synthesis	Incorporates isoG opposite isoC and T.	Not specified.	[9]
AMV Reverse Transcriptase	isoG / isoC	Reverse Transcription	Incorporates isoG opposite isoC.	Not specified.	[9]

Note: Data for different unnatural base pairs (UBPs) are included to provide a broader context for the performance of expanded genetic alphabets in enzymatic reactions. "6-AH-isoG" is N6-(6-aminohexyl)isoguanosine, a functionalized derivative of isoG. "dMeisoC" is deoxy-5-methylisocytidine. "TPT3", "NaM", "Ds", and "Px" are other unnatural bases.

Mandatory Visualizations



General Workflow for Site-Specific Incorporation of isoG





Base Pairing and Mispairing of Isoguanosine isoG (keto form) isoG (enol form) Correct Base Pairing T or U Mispairing

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